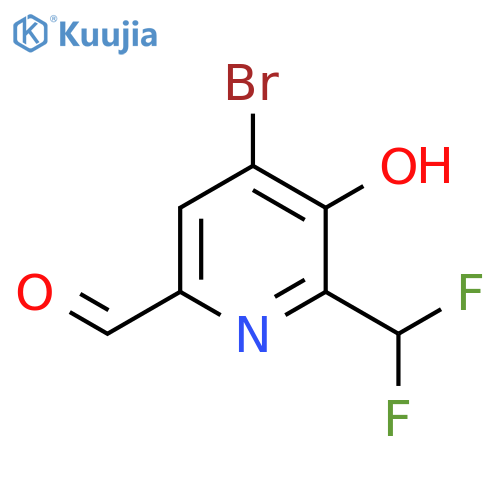Cas no 1804886-61-0 (4-Bromo-2-(difluoromethyl)-3-hydroxypyridine-6-carboxaldehyde)

4-Bromo-2-(difluoromethyl)-3-hydroxypyridine-6-carboxaldehyde 化学的及び物理的性質
名前と識別子
-
- 4-Bromo-2-(difluoromethyl)-3-hydroxypyridine-6-carboxaldehyde
-
- インチ: 1S/C7H4BrF2NO2/c8-4-1-3(2-12)11-5(6(4)13)7(9)10/h1-2,7,13H
- InChIKey: CUTGLMCXVPWYGL-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(C=O)N=C(C(F)F)C=1O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 193
- トポロジー分子極性表面積: 50.2
- 疎水性パラメータ計算基準値(XlogP): 1.6
4-Bromo-2-(difluoromethyl)-3-hydroxypyridine-6-carboxaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A024007256-500mg |
4-Bromo-2-(difluoromethyl)-3-hydroxypyridine-6-carboxaldehyde |
1804886-61-0 | 97% | 500mg |
$1,038.80 | 2022-04-01 | |
| Alichem | A024007256-1g |
4-Bromo-2-(difluoromethyl)-3-hydroxypyridine-6-carboxaldehyde |
1804886-61-0 | 97% | 1g |
$1,612.80 | 2022-04-01 |
4-Bromo-2-(difluoromethyl)-3-hydroxypyridine-6-carboxaldehyde 関連文献
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
7. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
8. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
4-Bromo-2-(difluoromethyl)-3-hydroxypyridine-6-carboxaldehydeに関する追加情報
4-Bromo-2-(difluoromethyl)-3-hydroxypyridine-6-carboxaldehyde (CAS 1804886-61-0): A Versatile Building Block in Modern Organic Synthesis
The compound 4-Bromo-2-(difluoromethyl)-3-hydroxypyridine-6-carboxaldehyde (CAS 1804886-61-0) represents an important heterocyclic aldehyde with significant potential in pharmaceutical and agrochemical research. This pyridine derivative combines multiple functional groups - a bromo substituent, difluoromethyl group, hydroxyl group, and formyl group - making it a valuable intermediate for various synthetic applications.
Recent trends in drug discovery have shown increased interest in fluorinated pyridine compounds, as evidenced by growing patent filings and research publications. The presence of both difluoromethyl and bromo substituents in this molecule makes it particularly attractive for medicinal chemistry applications, where these moieties often improve metabolic stability and binding affinity. Researchers frequently search for "fluorinated pyridine building blocks" and "bromopyridine derivatives for cross-coupling," highlighting the relevance of this compound in current synthetic chemistry.
The 4-Bromo-2-(difluoromethyl)-3-hydroxypyridine-6-carboxaldehyde structure offers multiple sites for further functionalization. The bromo group at position 4 enables various cross-coupling reactions (Suzuki, Stille, or Buchwald-Hartwig), while the aldehyde functionality at position 6 serves as an excellent handle for condensation reactions or reductive amination. This versatility explains why similar compounds appear in searches for "multifunctional pyridine intermediates" and "click chemistry building blocks."
From a synthetic chemistry perspective, the 3-hydroxyl group in CAS 1804886-61-0 provides additional opportunities for derivatization through etherification or esterification. The electron-withdrawing nature of the difluoromethyl group at position 2 influences the electronic properties of the pyridine ring, making this compound valuable for developing materials with specific electronic characteristics. These features align with current research trends in "electronic materials precursors" and "pharmaceutical intermediates."
The growing demand for fluorine-containing pharmaceuticals has increased interest in compounds like 4-Bromo-2-(difluoromethyl)-3-hydroxypyridine-6-carboxaldehyde. Approximately 20-25% of modern drugs contain fluorine atoms, and this percentage continues to rise. The compound's potential applications in developing kinase inhibitors, antimicrobial agents, or anti-inflammatory drugs make it relevant to searches for "fluorine in drug design" and "bioisosteric replacements."
In material science applications, the pyridine-carboxaldehyde core of this compound serves as a precursor for various ligands and coordination complexes. The combination of bromine and difluoromethyl substituents offers unique electronic properties that may be valuable in designing organic electronic materials or catalysts. This connects to popular search terms like "organic semiconductor precursors" and "catalyst ligands."
Quality control of CAS 1804886-61-0 typically involves analytical techniques such as HPLC, NMR, and mass spectrometry. Researchers often look for information about "pyridine derivative characterization" and "heterocyclic aldehyde stability," which are important considerations when working with this compound. Proper storage conditions (typically under inert atmosphere at low temperatures) help maintain the stability of the aldehyde functionality.
The synthesis of 4-Bromo-2-(difluoromethyl)-3-hydroxypyridine-6-carboxaldehyde generally involves multi-step procedures starting from appropriately substituted pyridine precursors. Current literature suggests growing interest in more sustainable synthetic approaches, reflecting broader trends in "green chemistry for heterocycles" and "atom-economical fluorination." These considerations are increasingly important for researchers evaluating synthetic intermediates.
From a commercial perspective, the availability of CAS 1804886-61-0 from specialty chemical suppliers has increased in recent years, responding to demand from pharmaceutical and materials science researchers. The compound's price and availability are common search terms, along with inquiries about "custom fluorinated heterocycles" and "bulk pyridine derivatives."
In conclusion, 4-Bromo-2-(difluoromethyl)-3-hydroxypyridine-6-carboxaldehyde represents a valuable synthetic intermediate with applications across multiple research areas. Its unique combination of functional groups makes it particularly useful for medicinal chemistry and materials science applications, explaining its growing importance in modern organic synthesis. As research into fluorinated heterocycles continues to expand, compounds like this will likely see increased utilization in both academic and industrial settings.
1804886-61-0 (4-Bromo-2-(difluoromethyl)-3-hydroxypyridine-6-carboxaldehyde) 関連製品
- 132664-24-5(2-Piperidin-1-yl-5-(trifluoromethyl)pyridine)
- 2138545-58-9(9-(2-Nitrobenzenesulfonyl)-5-oxa-2,9-diazaspiro[3.5]nonane)
- 89314-87-4(N-(2,2-Dimethoxyethyl)-2-phenylacetamide)
- 868680-21-1(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(morpholine-4-sulfonyl)benzoate)
- 1806834-61-6(Ethyl 4-amino-2-chloro-3-(difluoromethyl)pyridine-5-acetate)
- 897471-50-0((2E)-1-4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl-3-(thiophen-2-yl)prop-2-en-1-one)
- 2137559-07-8(Pyridine, 5-(3-methyl-1,2,4-thiadiazol-5-yl)-2-nitro-)
- 2228318-19-0(1-(2-fluoro-6-nitrophenyl)cyclobutylmethanol)
- 1086379-95-4(2-(furan-2-yl)pyridine-4-carboxylic acid)
- 2034397-97-0(3-({1-(3-methylphenyl)methanesulfonylpyrrolidin-3-yl}oxy)pyrazine-2-carbonitrile)



